1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-11-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJTAAPZVJPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744510 | |
| Record name | 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-64-2 | |
| Record name | 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A widely cited method for synthesizing 1,2,4-triazole-3-carboxylic acid derivatives involves cyclocondensation of thiourea intermediates with oxalyl esters. Adapted from CN103145632B, this approach avoids hazardous diazotization steps. For the m-tolyl variant, the synthesis begins with m-tolyl thiosemicarbazide (Structure II in), which reacts with monomethyl oxalyl chloride to form a thiourea-oxalate adduct.
Reaction Scheme:
-
Condensation:
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Cyclization: Alkaline conditions promote ring closure to form 5-mercapto-1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylic acid .
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Desulfurization: Treatment with in acetic acid removes the thiol group.
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Ester Hydrolysis: The methyl ester intermediate is saponified to yield the carboxylic acid.
Key Parameters
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Cyclization Conditions: Sodium hydroxide (2 M) at 80°C for 4 hours achieves >85% conversion.
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Desulfurization: A 2:1 molar ratio of to triazole at 0–5°C minimizes side reactions.
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Ester Hydrolysis: Refluxing with 6 M HCl for 2 hours provides the acid in >90% purity.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| NaOH Concentration | 2 M | 85 |
| Reaction Temperature | 80°C | 88 |
| Ratio | 2:1 | 92 |
Diazotization-Cyclization of Amino-Triazole Precursors
Traditional Diazotization Route
Early industrial methods (e.g.,) used lime nitrogen (calcium cyanamide) to generate hydrazine intermediates, followed by diazotization. However, this route involves explosive diazonium salts, limiting its modern applicability.
Modification for m-Tolyl Incorporation:
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Step 1: Diazotization of m-toluidine with forms the diazonium salt.
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Step 2: Coupling with malonate esters under basic conditions yields a hydrazone.
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Step 3: Cyclization with cyanamide affords the triazole core.
Challenges:
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Low regioselectivity (~60% for 1,2,4-isomer).
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Requires rigorous temperature control (-5°C) to stabilize diazonium intermediates.
One-Pot Synthesis Using Aryl Azides and β-Ketoesters
Adaptation from 1,2,3-Triazole Methods
While US6642390B2 focuses on 1,2,3-triazoles, its principles can guide 1,2,4-triazole synthesis. Reacting m-tolyl azide with β-ketoesters (e.g., ethyl acetoacetate) in the presence of a base (e.g., KOH) may yield the target compound.
Mechanistic Insight:
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The azide undergoes [3+2] cycloaddition with the ketoester’s enolate, forming the triazole ring.
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Regioselectivity: Controlled by steric and electronic effects of the m-tolyl group.
Limitations:
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Limited literature on 1,2,4-triazole formation via this route.
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Competing pathways may produce 1,2,3-triazole isomers.
Comparative Analysis of Methods
Table 2: Method Comparison for 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic Acid
| Method | Yield (%) | Safety | Scalability |
|---|---|---|---|
| Cyclocondensation | 85–92 | High | Industrial |
| Diazotization | 60–75 | Low | Limited |
| Azide Cycloaddition | ~50* | Moderate | Pilot-scale |
*Estimated based on analogous reactions.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid. It has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated that it exhibits a COX-2 IC50 value of 20.5 µM, which is significantly lower than that of indomethacin (COX-1 IC50 = 0.65 µM) . This suggests that the compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects.
Antibacterial Properties
The compound also shows promising antibacterial activity. Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 µg/mL, showcasing their potential as effective antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains. Studies show that compounds containing the triazole moiety exhibit enhanced antifungal effects compared to standard treatments . For instance, the antifungal activity against Aspergillus flavus was found to be significantly higher than that of conventional antifungal agents.
Case Study 1: Anti-inflammatory Mechanism
A study published in MDPI explored the anti-inflammatory mechanisms of various triazole derivatives including this compound. The research utilized carrageenan-induced paw edema models in rats to assess in vivo efficacy. Results indicated a marked reduction in inflammation compared to control groups treated with standard NSAIDs .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited MIC values comparable to established antibiotics like levofloxacin and moxifloxacin . This highlights the potential for developing new treatments for resistant bacterial infections.
Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anti-inflammatory | Selective COX-2 inhibition | IC50 = 20.5 µM; safer alternative to NSAIDs |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | MIC values as low as 0.25 µg/mL |
| Antifungal | Enhanced activity against various fungal strains | Superior efficacy compared to conventional agents |
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, facilitating reactions like Suzuki coupling .
- Heteroaromatic substituents (e.g., pyridyl) introduce hydrogen-bonding sites, critical for target-specific bioactivity .
Physicochemical Properties
- Solubility : The carboxylic acid group confers water solubility at basic pH, while the m-Tolyl group enhances lipophilicity (logP ~1.5–2.0 estimated). This balance is intermediate between the hydrophilic pyridyl analog and the highly lipophilic isopropyl derivative .
- Thermal stability : Decomposition temperatures for triazole-carboxylic acids typically exceed 200°C, with methyl and chloro substituents showing similar stability .
Biological Activity
1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly as an antibacterial and antifungal agent. This article explores the biological activities of this specific compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 1245649-64-2
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, modifications to the triazole structure enhanced activity against multi-drug resistant strains .
- Mechanism of Action : The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds similar to this compound have been shown to inhibit bacterial growth at low concentrations (MIC values ranging from 3.12 µg/mL to 32 µg/mL) .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored extensively.
Research Findings
- Cytokine Inhibition : In vitro studies showed that compounds derived from 1,2,4-triazoles could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% compared to control groups .
- Comparative Analysis : The anti-inflammatory activity was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), revealing that some triazole derivatives exhibited comparable or superior effects in reducing inflammation without significant cytotoxicity .
Anticancer Activity
Emerging studies have highlighted the potential anticancer properties of triazole derivatives.
Case Studies
- Cytotoxicity Testing : In vitro tests against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that certain modifications of triazole compounds led to significant cytotoxic effects. For instance, specific derivatives showed IC50 values lower than those of established chemotherapeutic agents like cisplatin .
- Mechanisms : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Notably, compounds with specific substituents on the triazole ring displayed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | High | Disruption of cell wall synthesis |
| Anti-inflammatory | Moderate to High | Cytokine inhibition (TNF-α, IL-6) |
| Anticancer | Moderate | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?
- Answer : Based on GHS classifications for structurally similar triazole derivatives, this compound may pose risks of acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Recommended precautions include:
- Respiratory protection : Use P95 (US) or P1 (EU EN 143) respirators for particulate exposure and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for vapor protection .
- Skin/eye protection : Wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Environmental control : Avoid drainage release due to potential aquatic toxicity .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Key methods include:
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with predicted data. For example, triazole ring protons typically resonate at δ 8.0–9.0 ppm, while carboxylic acid protons appear as broad peaks around δ 12–14 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility characteristics of this compound in common solvents?
- Answer : Triazole-3-carboxylic acid derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in hydrophobic solvents (e.g., hexane). For example, methyl ester analogs dissolve in hot methanol or ethanol but are insoluble in toluene .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing substituents to the triazole ring while preserving the carboxylic acid functionality?
- Answer :
- Esterification/Protection : Use methanol/HSO to convert the carboxylic acid to a methyl ester, enabling subsequent reactions (e.g., alkylation) at the triazole N1 position. Deprotection with aqueous NaOH regenerates the acid .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the triazole core, as demonstrated in COX-2 inhibitor synthesis .
Q. How do electronic effects of substituents on the m-tolyl group influence biological activity?
- Answer : Studies on triazole-based COX-2 inhibitors show that electron-withdrawing groups (e.g., -CF) enhance binding affinity by stabilizing charge-transfer interactions with the enzyme’s hydrophobic pocket. Conversely, electron-donating groups (e.g., -OCH) may reduce activity . Computational modeling (e.g., molecular docking) is recommended to predict substituent effects .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Impurities like 1H-1,2,4-triazole-3-carboxamide (if present) can be resolved with a gradient of acetonitrile/water + 0.1% TFA .
- LC-MS/MS : Enables sensitive detection of degradation products, such as decarboxylated derivatives .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer :
- Thermal Stability : Store at 2–8°C in airtight containers to prevent decarboxylation. Elevated temperatures (>40°C) may degrade the compound .
- Photostability : Protect from UV light, as triazole rings can undergo [2+2] cycloaddition under prolonged exposure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
